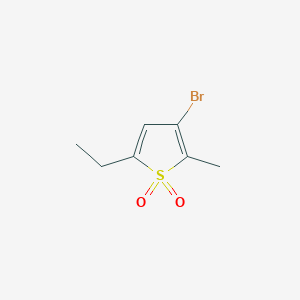
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide
Übersicht
Beschreibung
“3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide” is a chemical compound with the molecular formula C7H9BrO2S . It has a molecular weight of 237.11 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a bromine atom, an ethyl group, and a methyl group. Additionally, it contains two oxygen atoms, forming a 1,1-dioxide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide”, such as its melting point, boiling point, and density, are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Tandem Dimerization and Ring-Opening Reactions : Stirring 3-bromo-2-methylthiophene 1,1-dioxide with basic alumina results in dihydrobenzo[b]thiophene 1,1-dioxides, which upon refluxing produce trisubstituted benzenes. This process was used to synthesize complex compounds like 3,5-dibromo-7,7a-dimethyl-2,4-diphenyl-cis-3a,7a-dihydrobenzo[b]thiophene 1,1-dioxide (Gronowitz, Nikitidis, Hallberg, & Stålhandske, 1991).
Ring-Opening Reaction Optimization : The ring-opening reaction of thiophene-1,1-dioxides was optimized using 3-bromo-2,5-dimethylthiophene-1,1-dioxide and other reagents. Variables like solvent, temperature, and molar ratios were adjusted to optimize the process (Tsirk, Gronowitz, & Hörnfeldt, 1998).
Selective Direct Arylation : The selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes, useful in preparing functional organic electronic materials (Vamvounis & Gendron, 2013).
Liquid-Phase Oxidation : 2-Ethyl-5-methylthiophene undergoes liquid-phase oxidation in glacial acetic acid, forming products like 2-acetyl-5-methylthiophene. This study highlighted differences in reactivity between 2-ethylthiophene and 2-ethyl-5-methylthiophene (Shchedrinskaya, Konstantinov, & Volkov, 1977).
Synthesis of Organic Electronic Materials : Studies on the synthesis of compounds starting from 3-bromo-4-methylthiophene, including analysis of absorption and photoluminescence properties, are relevant for the development of electronic materials (Sotgiu et al., 2003).
Polythiophenes Synthesis : The synthesis of new copolymers of thiophenes from 3-bromo-4-methylthiophene, including their characterization and analysis of thermal, optical, and electrochemical properties, was investigated for potential applications in organic electronics (Tapia et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-ethyl-2-methylthiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2S/c1-3-6-4-7(8)5(2)11(6,9)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJOCKDSKDLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1(=O)=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethyl-2-methylthiophene 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[(1,3-dichlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428877.png)
![Ethyl 2-[(1-chlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428878.png)

![Ethyl 2-[(6-chlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428881.png)
![Ethyl 2-{[5-(4-chlorobenzoyl)-2-thienyl]sulfanyl}-2-methylpropanoate](/img/structure/B428882.png)
![Ethyl 2-methyl-2-[(5-oxidodibenzo[b,d]thien-4-yl)oxy]propanoate](/img/structure/B428889.png)

![4',6'-dimethyl-dispiro(cyclohexane-1,1'-[1'H,3'H]-thieno[3,4-c]furan-3,1'-cyclohexane)](/img/structure/B428891.png)



